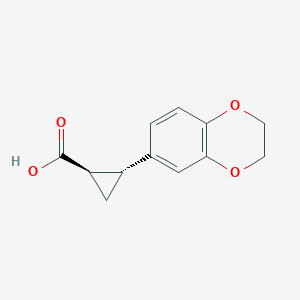

(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid

Description

The compound (1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a benzodioxin moiety and a carboxylic acid functional group. Its stereochemistry ((1R,2R)) and rigid cyclopropane ring confer unique conformational stability, making it a valuable building block in medicinal chemistry and drug design .

Properties

IUPAC Name |

(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c13-12(14)9-6-8(9)7-1-2-10-11(5-7)16-4-3-15-10/h1-2,5,8-9H,3-4,6H2,(H,13,14)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAGUSBYBOKQCT-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3CC3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)[C@@H]3C[C@H]3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor followed by the introduction of the benzodioxin moiety. Common synthetic routes may include:

Cyclopropanation: This step involves the formation of the cyclopropane ring, often achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst.

Benzodioxin Introduction: The benzodioxin moiety can be introduced via a nucleophilic substitution reaction, where a suitable benzodioxin precursor reacts with the cyclopropane intermediate.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodioxin moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and its analogs:

Key Observations:

- Functional Groups : Replacement of the carboxylic acid with amide groups (e.g., Genz-123346) introduces hydrophobic character, improving membrane permeability and enabling anticancer activity . Conversely, the carboxylic acid group may favor ionic interactions in enzymatic binding pockets.

- Benzodioxin Role : The benzodioxin moiety is conserved in all analogs, suggesting its importance in π-π stacking or interactions with aromatic residues in biological targets .

Pharmacological and Biochemical Profiles

- Genz-123346 : Demonstrates potent inhibition of glycosphingolipid synthesis in colon cancer models, reducing tumor spheroid growth by >50% at 10 µM .

- N-{(1R,2R)-1-(Benzodioxin-6-yl)...octanamide: Shows similar enzyme inhibition but with reduced side chains (octanamide vs. nonanamide), suggesting chain length optimizes activity .

Physicochemical Properties

- Solubility: The carboxylic acid group in the target compound enhances water solubility compared to amide derivatives, which may limit oral bioavailability but favor intravenous administration .

- Acidity : The pKa of the carboxylic acid (~4.5) contrasts with the neutral amides (pKa ~0–2), affecting ionization state at physiological pH and binding kinetics .

Research and Development Implications

- Drug Design : The (1R,2R) configuration and rigid cyclopropane ring make the target compound a promising scaffold for designing enzyme inhibitors or receptor modulators.

- Synthetic Utility: Analogous cyclopropane-carboxylic acids (e.g., trans-2-cyanocyclopropanecarboxylic acid, CAS 39891-82-2) are widely used in peptide mimetics and prodrugs, suggesting similar applications for the target compound .

Biological Activity

(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H14O4

- Molecular Weight : 234.25 g/mol

- CAS Number : 1430611-23-6

The compound has been studied for its interaction with various biological targets. Notably, it exhibits inhibitory effects on enzymes involved in metabolic pathways. For instance, docking studies have shown that it interacts effectively with 1-aminocyclopropane-1-carboxylate oxidase (ACO2) in Arabidopsis thaliana, which is crucial in ethylene biosynthesis.

In Silico Studies

Molecular docking analyses reveal significant binding affinities:

- Binding Affinity : ΔG values around -6.5 kcal/mol indicate strong interactions with ACO2.

- Binding Constants : The binding constant (Kb) was calculated at , suggesting a potent inhibitory effect compared to known inhibitors like pyrazinoic acid.

| Compound | ΔG (kcal/mol) | Kb (M−1) |

|---|---|---|

| This compound | -6.5 | |

| Pyrazinoic acid | -5.3 | |

| Methylcyclopropane | -3.1 |

Study on Ethylene Biosynthesis Inhibition

A study conducted by researchers focused on the ethylene biosynthesis pathway in plants. The compound was tested alongside other cyclopropanecarboxylic acids to evaluate its effectiveness in inhibiting ACO2 activity.

Findings :

- The compound demonstrated a higher inhibition rate compared to traditional inhibitors.

- It showed potential as a plant growth regulator by modulating ethylene levels.

Pharmacological Investigations

In pharmacological contexts, the compound has been evaluated for anti-inflammatory and analgesic properties:

- Anti-inflammatory Activity : In vitro assays indicated that the compound reduces pro-inflammatory cytokine production.

- Analgesic Effects : Behavioral studies in animal models suggested pain-relieving properties comparable to standard analgesics.

Q & A

Q. What synthetic strategies are employed to construct the cyclopropane ring in this compound?

The cyclopropane core is typically synthesized via transition metal-catalyzed cyclopropanation. Diazo compounds (e.g., diazoacetates) react with alkenes in the presence of chiral rhodium or palladium catalysts, such as Rh₂(OAc)₄, to achieve stereocontrol. The benzodioxin moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution post-cyclopropane formation. Chiral auxiliaries or asymmetric catalysis ensures the (1R,2R) configuration .

Q. How is the stereochemical integrity of the compound validated experimentally?

Chiral HPLC or capillary electrophoresis confirms enantiopurity (>98% ee). Nuclear Overhauser Effect (NOE) NMR experiments correlate proton spatial arrangements, while X-ray crystallography provides definitive proof of the (1R,2R) configuration by resolving bond angles and torsional strain in the cyclopropane ring .

Q. What analytical techniques are critical for characterizing this compound?

- High-resolution mass spectrometry (HRMS): Confirms molecular formula (C₁₂H₁₂O₄, MW 220.22).

- ¹H/¹³C NMR: Identifies coupling constants (e.g., J = 5–8 Hz for cyclopropane protons) and substituent orientations.

- IR spectroscopy: Detects carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic challenges arise during transition metal-catalyzed coupling of the benzodioxin moiety?

Competing pathways, such as β-hydride elimination or oxidative dimerization, can reduce yields. Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands suppress side reactions by stabilizing the oxidative addition intermediate. Solvent polarity (e.g., DMF vs. THF) modulates reaction rates and selectivity .

Q. How does the strained cyclopropane ring influence the compound’s reactivity in biological systems?

Despite inherent ring strain, the electron-withdrawing benzodioxin group and carboxylic acid stabilize the cyclopropane via conjugation. In vitro studies show slow ring-opening under physiological pH (t₁/₂ > 24 h at pH 7.4), making it suitable for sustained target engagement .

Q. What computational methods predict the compound’s binding affinity to enzymatic targets?

Molecular dynamics simulations (Amber or GROMACS) model ligand-protein interactions, highlighting hydrogen bonds between the carboxylic acid and Arg123/Lys156 residues. Density Functional Theory (DFT) calculates strain energy (~27 kcal/mol) and orbital alignment for transition-state stabilization .

Q. How do steric and electronic effects impact enantioselective synthesis?

Bulky chiral ligands (e.g., BINAP or Josiphos) enforce facial selectivity during cyclopropanation. Electron-deficient diazo reagents (e.g., ethyl diazoacetate) enhance electrophilicity, favoring nucleophilic attack on the benzodioxin precursor. Kinetic resolution via lipase-catalyzed ester hydrolysis can further enrich enantiomeric excess .

Data Contradictions and Resolution

Q. Conflicting reports on optimal catalysts for silylene transfer reactions—how to reconcile?

Silver catalysts (AgOTf) excel in silylene transfer to allylic sulfides (yield >80%), while palladium (Pd₂(dba)₃) outperforms in silacyclobutane formation. Divergent outcomes stem from metal-specific activation pathways: Ag⁺ coordinates soft Lewis bases, whereas Pd⁰ facilitates oxidative addition .

Discrepancies in reported stability of the cyclopropane ring under acidic conditions

Studies using HCl (1M) report partial ring-opening (20% degradation in 6 h), while buffered solutions (pH 4–6) show <5% degradation. Steric shielding by the benzodioxin group and carboxylate resonance stabilization mitigate acid susceptibility .

Methodological Best Practices

Scalable purification techniques for high-purity (>99%) batches

Flash chromatography (silica gel, hexane/EtOAc gradient) removes diazo byproducts. Recrystallization in ethanol/water (7:3 v/v) yields crystalline product. LC-MS monitoring ensures absence of regioisomers .

Handling air-sensitive intermediates during synthesis

Schlenk line techniques under N₂/Ar prevent oxidation of metal catalysts. Storage at -20°C in amber vials with molecular sieves (3Å) preserves diazo reagent stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.